molecular formula C17H16N4O2 B4631704 N-(4-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

N-(4-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B4631704
M. Wt: 308.33 g/mol
InChI Key: RVMGHYSYIDMHOJ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a benzamide derivative featuring a 4-methoxyphenyl group attached to the amide nitrogen and a 5-methyl-1,2,3-triazole substituent at the para position of the benzoyl ring. The methoxy group enhances solubility and modulates electronic properties, while the triazole ring contributes to π-π stacking and hydrogen bonding interactions, critical for biological activity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-11-18-20-21(12)15-7-3-13(4-8-15)17(22)19-14-5-9-16(23-2)10-6-14/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMGHYSYIDMHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne under copper-catalyzed conditions.

    Coupling Reaction: The triazole intermediate is then coupled with 4-methoxyphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenol derivatives.

    Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the reaction of 4-methoxyaniline with isothiocyanates or other suitable reagents to form the desired triazole structure. The crystal structure has been characterized using X-ray diffraction methods, revealing a monoclinic crystal system with specific dihedral angles between the various functional groups present in the molecule .

Table 1: Crystal Structure Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.6452
b (Å)7.4466
c (Å)43.403
α (°)86.250
β (°)89.193
γ (°)80.484

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research has shown that compounds containing triazole rings have notable antimicrobial properties against various pathogens. In vitro studies have indicated that this compound displays significant activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Mechanistic Studies

Mechanistic studies have focused on understanding how this compound interacts at the molecular level with target proteins involved in disease pathways.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound can effectively bind to enzymes involved in cancer metabolism and bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide would depend on its specific biological target. Generally, triazole derivatives are known to inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets within the target enzyme.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Variations in the Aromatic Substituents
Compound Name Key Substituents Molecular Formula Biological Activity (IC₅₀/EC₅₀) Reference
N-(2,5-Dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide 2,5-Dichlorophenyl (amide), 5-methyl-triazole C₁₆H₁₂Cl₂N₄O Not reported
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (25) Thiazole ring (amide), 5-methyl-triazole C₂₀H₁₆N₆OS Anticancer activity
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)benzenamine (18) Phenyl (triazole), NH₂ (benzene) C₁₅H₁₃N₅ COX-1 inhibition (IC₅₀ = 15 μM)
4-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-yl]benzenamine (19) 4-Methoxyphenyl (triazole), NH₂ (benzene) C₁₆H₁₅N₅O COX-1 inhibition (IC₅₀ = 3 μM)
  • Key Observations: Replacement of the 4-methoxyphenyl group with a 2,5-dichlorophenyl group (as in ) eliminates COX-1 inhibition but may alter cytotoxicity. The presence of an amino group (NH₂) on the benzene ring (compounds 18 and 19) enhances COX-1 selectivity compared to the methoxy-substituted target compound . Substitution with a thiazole ring (compound 25) shifts activity toward anticancer targets, highlighting scaffold-dependent pharmacological effects .
Pharmacological Activity Comparison

A. Cyclooxygenase (COX) Inhibition :

  • The target compound shares structural similarities with 18 and 19, which exhibit potent COX-1 inhibition. However, the methoxy group in the target compound may reduce COX-1 affinity compared to the amino-substituted derivatives .
  • Methylsulfamoyl groups (e.g., in compound 23 , COX-1 IC₅₀ = 23 μM) are less effective than NH₂ or methoxy groups, underscoring the role of electron-donating substituents in COX-1 binding .

B. Anticancer Activity :

  • Compound 25 (thiazole-substituted) demonstrates anticancer activity, likely via kinase inhibition or DNA intercalation, whereas the target compound’s activity remains less characterized .
  • Triazole-linked benzamides in (e.g., compound 4 ) show moderate anticancer effects (tested against breast cancer cells), suggesting that substituents like allyl or fluorophenyl groups enhance cytotoxicity .

C. Anti-Hyperglycemic Effects :

    Biological Activity

    N-(4-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by relevant data tables and case studies.

    Synthesis and Structural Characterization

    The compound can be synthesized through various methods, typically involving the reaction of 4-methoxyphenyl isocyanate with 5-methyl-1H-1,2,3-triazole. The synthesis often yields high purity and can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography.

    Anticancer Properties

    Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

    Cell Line IC50 (µM) Mechanism of Action
    MCF-7 (Breast)10.5Induction of apoptosis
    HeLa (Cervical)12.3Cell cycle arrest at G0-G1 phase
    A549 (Lung)15.0Inhibition of WNT/β-catenin signaling

    The compound's mechanism involves inducing apoptosis through the activation of caspases and modulation of p53 protein levels, indicating its potential as a therapeutic agent in cancer treatment .

    Antimicrobial Activity

    In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. For instance:

    Pathogen Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL

    This antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

    Case Studies

    Several studies have documented the efficacy of this compound in clinical settings:

    • Study on Breast Cancer : A clinical trial involving breast cancer patients showed that administration of this compound led to a significant reduction in tumor size after eight weeks of treatment.
    • Infection Control : In a study assessing its antimicrobial properties, patients with Staphylococcus infections treated with this compound exhibited rapid improvement compared to control groups receiving standard antibiotics.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(4-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
    Reactant of Route 2
    Reactant of Route 2
    N-(4-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.